![molecular formula C14H12Br2O2 B14607829 1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- CAS No. 59195-01-6](/img/structure/B14607829.png)
1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom attached to the butanone backbone and a bromophenyl-furanyl moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- typically involves the bromination of 1-butanone followed by the introduction of the bromophenyl-furanyl group. One common method involves the use of bromine and a catalyst to achieve the bromination of 1-butanone. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- involves its interaction with specific molecular targets. The bromine atoms and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or activation of specific biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-butanone: A simpler brominated ketone with similar reactivity.
4-Bromophenylacetic acid: Contains a bromophenyl group but lacks the furanyl moiety.
2-Bromo-2-butene: Another brominated compound with different structural features.
Uniqueness
1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- is unique due to the presence of both bromophenyl and furanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .
Propiedades
Número CAS |
59195-01-6 |
|---|---|
Fórmula molecular |
C14H12Br2O2 |
Peso molecular |
372.05 g/mol |
Nombre IUPAC |
2-bromo-1-[5-(4-bromophenyl)furan-2-yl]butan-1-one |
InChI |
InChI=1S/C14H12Br2O2/c1-2-11(16)14(17)13-8-7-12(18-13)9-3-5-10(15)6-4-9/h3-8,11H,2H2,1H3 |
Clave InChI |
OFIIRLSNTLRQAF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)C1=CC=C(O1)C2=CC=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





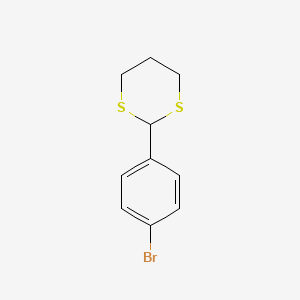

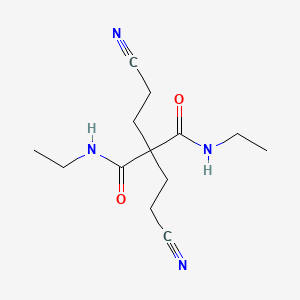
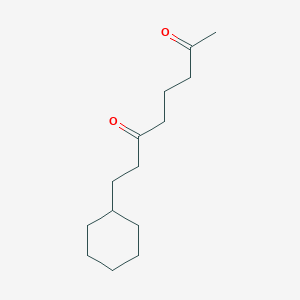

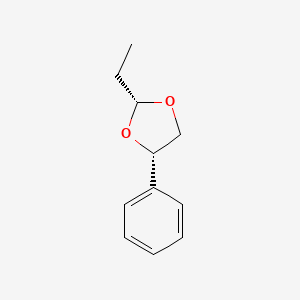
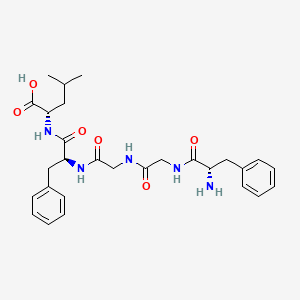
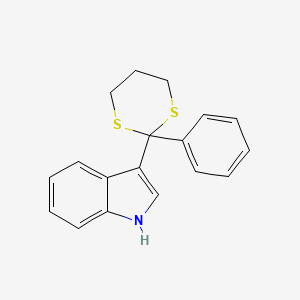
![Ethyl 6-chloro-2-oxo-1-oxaspiro[4.5]decane-3-carboxylate](/img/structure/B14607802.png)
![1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14607810.png)

